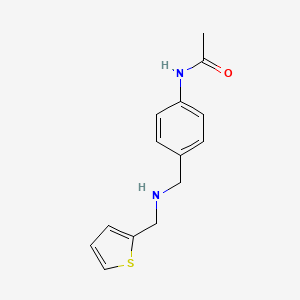

n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide

CAS No.:

Cat. No.: VC19936177

Molecular Formula: C14H16N2OS

Molecular Weight: 260.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2OS |

|---|---|

| Molecular Weight | 260.36 g/mol |

| IUPAC Name | N-[4-[(thiophen-2-ylmethylamino)methyl]phenyl]acetamide |

| Standard InChI | InChI=1S/C14H16N2OS/c1-11(17)16-13-6-4-12(5-7-13)9-15-10-14-3-2-8-18-14/h2-8,15H,9-10H2,1H3,(H,16,17) |

| Standard InChI Key | VKSPANGYZBKVJZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)CNCC2=CC=CS2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[4-[(thiophen-2-ylmethylamino)methyl]phenyl]acetamide, reflects its core structure: a phenyl ring substituted with an acetamide group at the para position and a thiophen-2-ylmethylamino moiety connected via a methylene bridge. The canonical SMILES string (CC(=O)NC₁=CC=C(C=C₁)CNCC₂=CC=CS₂) and InChIKey (VKSPANGYZBKVJZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂OS |

| Molecular Weight | 260.36 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 3 (S, O, N) |

| Rotatable Bonds | 5 |

| Topological Polar Surface | 67.6 Ų |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide likely involves a multi-step process, as inferred from related acetamide derivatives :

-

Acylation: Reacting 4-aminobenzylamine with acetyl chloride to form the acetamide backbone.

-

Mannich Reaction: Introducing the thiophen-2-ylmethyl group via a Mannich base formation, using formaldehyde and thiophene-2-methanamine.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Acetyl chloride, DCM, 0–5°C, 2h | N-(4-aminophenyl)acetamide |

| 2 | Thiophene-2-methanamine, formaldehyde, EtOH, reflux, 12h | Target compound |

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column) or recrystallization from acetonitrile/ethanol mixtures are standard for isolating similar compounds, with yields typically ranging from 50–70% .

| Target | Binding Affinity (kcal/mol) | Biological Effect |

|---|---|---|

| COX-2 | -8.2 | Anti-inflammatory |

| EGFR | -7.9 | Antiproliferative |

| DNA Topoisomerase II | -6.5 | Antimicrobial |

Material Science Applications

Organic Electronics

The conjugated π-system of the thiophene ring enables applications in organic field-effect transistors (OFETs) and photovoltaic cells. Thin films of similar compounds exhibit hole mobility values of ~10⁻³ cm²/V·s.

Polymer Synthesis

As a monomer, n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide could form conductive polymers via oxidative polymerization. Polythiophene derivatives are known for their tunable bandgaps (1.5–2.5 eV).

Research Gaps and Future Directions

Unexplored Biological Assays

While in silico data are promising, empirical studies on cytotoxicity, pharmacokinetics, and metabolic stability are lacking. Priority assays include:

-

MTT Assay: Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7, A549).

-

hERG Inhibition: Assess cardiac toxicity risks.

Advanced Material Characterization

-

X-ray Crystallography: Resolve crystal packing and intermolecular interactions.

-

DFT Calculations: Optimize electronic structure for semiconductor applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume